N,N,3-trimethylazetidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N,3-trimethylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-6(8(2)3)4-7-5-6;/h7H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRHDBKTGMBWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N,3-trimethylazetidin-3-amine hydrochloride (CAS No. 132771-10-9). As specific experimental data for this compound is limited in published literature, this document synthesizes information from analogous structures and established principles of azetidine chemistry to present a scientifically grounded resource for researchers. The guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, it discusses the potential reactivity, prospective applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical space occupied by substituted azetidines.

Introduction and Molecular Overview

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Azetidines are valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough to participate in specific ring-opening reactions, offering a gateway to diverse molecular architectures.[1]

The structure of N,N,3-trimethylazetidin-3-amine features a quaternary carbon at the 3-position of the azetidine ring, substituted with both a methyl group and a dimethylamino group. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and formulation in research settings. This unique substitution pattern, combining a strained ring system with two basic nitrogen centers, suggests potential applications as a chemical building block, a ligand for catalysis, or a core motif in the design of novel bioactive molecules.

Chemical Structure

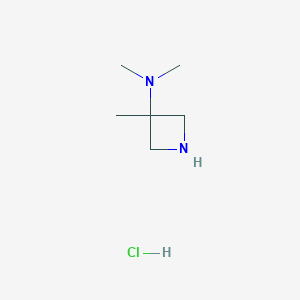

The chemical structure consists of a central azetidine ring with a nitrogen atom at position 1. The carbon at position 3 is substituted with a methyl group and a dimethylamino group. The hydrochloride salt is formed with the more basic dimethylamino group.

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 132771-10-9 | [][3] |

| Molecular Formula | C₆H₁₅ClN₂ | [][3] |

| Molecular Weight | 150.65 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Purity | ≥95-97% (as commercially available) | [4][5] |

| Solubility | Predicted: Soluble in water, methanol. Sparingly soluble in polar aprotic solvents. | Inferred from hydrochloride salt structure |

| Melting Point | Not reported. Estimated to be >150 °C (decomposition likely) | Inferred |

| Boiling Point | Not applicable (salt) | Inferred |

| pKa | Estimated: ~8-9 for azetidine N-H, ~9-10 for dimethylammonium N-H | Inferred from analogous structures |

| InChI Key | ZUGCXQDQYRDQTR-UHFFFAOYSA-N | [] |

| SMILES | CC1(CNC1)N(C)C.Cl | [] |

Proposed Synthesis and Reaction Mechanisms

The proposed workflow begins with the protection of the azetidine nitrogen, followed by the introduction of the dimethylamino group at the 3-position.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Causality and Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group for the azetidine nitrogen because it is stable under the basic and reductive conditions of the subsequent step and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.

-

Reductive Amination: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for exhaustive methylation of primary amines. However, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent with formaldehyde is a milder, more controlled alternative that avoids the high temperatures and strong acidity of the Eschweiler-Clarke conditions, thus preserving the strained azetidine ring.[6]

-

Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination, as they are inert and effectively solubilize the reactants.

-

Deprotection and Salt Formation: A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal for cleaving the Boc group. This method prevents the introduction of water, facilitating the precipitation and isolation of the final product as a clean hydrochloride salt.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Boc-N,N,3-trimethylazetidin-3-amine

-

To a stirred solution of 1-Boc-3-methylazetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise over 15 minutes, controlling any initial exotherm with an ice bath.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) to afford pure 1-Boc-N,N,3-trimethylazetidin-3-amine.

Step 2: Synthesis of this compound

-

Dissolve the purified product from Step 1 (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

-

Add a 4 M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.

-

Stir the resulting mixture at room temperature for 2-4 hours. A precipitate should form during this time.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the solvent under reduced pressure. If a solid has not precipitated, triturate the resulting oil with anhydrous diethyl ether to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

Spectroscopic and Analytical Characterization (Predicted)

No specific spectra for this compound are publicly available. The following data are predicted based on its structure and known values for similar compounds. These predictions are crucial for researchers to validate the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | ~1.5 - 1.7 | s | 3H | -C(CH₃) | Singlet due to quaternary carbon attachment. |

| ~2.8 - 3.0 | s | 6H | -N(CH₃)₂ | Singlet for two magnetically equivalent methyl groups. | |

| ~3.8 - 4.2 | m | 4H | -CH₂-N-CH₂- | Complex multiplet for the two azetidine methylene groups, likely appearing as two distinct signals due to different magnetic environments. | |

| ~9.5 - 11.0 | br s | 2H | -N⁺H- and -NH- | Broad singlets for the two exchangeable protons of the ammonium and azetidinium groups. | |

| ¹³C NMR | ~20 - 25 | q | - | -C(CH₃) | Aliphatic methyl carbon. |

| ~40 - 45 | q | - | -N(CH₃)₂ | Dimethylamino carbons. | |

| ~55 - 60 | t | - | -CH₂-N-CH₂- | Azetidine methylene carbons. | |

| ~65 - 70 | s | - | -C(CH₃)(N(CH₃)₂) | Quaternary carbon of the azetidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine salt and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3050 | Medium-Strong | C-H stretching (aliphatic methyl and methylene groups) |

| 2400 - 2700 | Broad, Strong | N-H stretching (from R₃N⁺-H hydrochloride salt) |

| 1450 - 1480 | Medium | C-H bending (asymmetric) |

| 1370 - 1390 | Medium | C-H bending (symmetric) |

| 1020 - 1220 | Medium | C-N stretching |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be the ideal technique.

| m/z Value | Ion | Comments |

| 115.1281 | [M+H]⁺ | Calculated exact mass for the free base C₆H₁₅N₂⁺. This would be the parent ion. |

| 58.0651 | [C₃H₈N]⁺ | A likely major fragment from the loss of the azetidine ring, corresponding to the dimethylaminomethylidene iminium ion [CH₂=N(CH₃)₂]⁺. |

Reactivity and Potential Applications

Chemical Reactivity

-

Nucleophilicity: The compound possesses two nitrogen atoms. The exocyclic dimethylamino group is a tertiary amine, while the endocyclic nitrogen is a secondary amine. Both can act as nucleophiles or bases, though the azetidine nitrogen's reactivity may be tempered by steric hindrance from the adjacent quaternary center.

-

Ring Strain and Opening: Like other azetidines, the four-membered ring is susceptible to nucleophilic ring-opening reactions, particularly under activation with Lewis acids or during reactions that form a more strained azetidinium species. This property can be exploited for the synthesis of more complex acyclic diamine derivatives.

-

N-Functionalization: The secondary amine of the azetidine ring is a prime site for further functionalization via reactions such as acylation, alkylation, sulfonylation, or arylation, allowing for the diversification of the core scaffold.[8][9]

Potential Applications in Research and Development

The unique topology of this compound makes it an attractive building block for several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: Azetidine rings are considered "bioisosteres" of more common rings like piperidine or pyrrolidine. Their incorporation can improve metabolic stability, aqueous solubility, and cell permeability while providing novel vectors for exploring chemical space.[10] This compound could serve as a key intermediate for synthesizing novel therapeutics, particularly in areas where constrained diamine structures are beneficial.

-

Ligand Synthesis: The diamine nature of the molecule suggests its potential use as a bidentate ligand in coordination chemistry and transition-metal catalysis.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionalized molecule, it is an excellent candidate for FBDD screening libraries to identify novel binding motifs for biological targets.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Class: While specific toxicity data is unavailable, it should be treated as a potentially harmful substance if swallowed or inhaled, and as a skin and eye irritant, consistent with other amine hydrochloride salts.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust. Take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.

Conclusion

This compound is a structurally unique chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and handling based on well-established principles of azetidine chemistry. The proposed synthetic route is logical and employs common laboratory reagents, while the predicted spectroscopic data offer a reliable reference for structural verification. The insights into its reactivity and potential applications aim to stimulate further research and unlock the full potential of this intriguing molecule.

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

(2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

(n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Retrieved from [Link]

-

(n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Retrieved from [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355–49387. [Link]

-

PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. Retrieved from [Link]

-

(2002). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 67(23), 8218–8227. [Link]

-

Capot Chemical. (n.d.). 132771-10-9 | this compound. Retrieved from [Link]

- (n.d.). Synthesis of azetidine derivatives. Google Patents.

-

(2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(15), 4586. [Link]

-

(2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(4), 1758–1765. [Link]

-

Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.132771-10-9. Retrieved from [Link]

-

(n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

- (n.d.). Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. Google Patents.

-

Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5884–5887. [Link]

- (n.d.). Production process of trimethylamine hydrochloride. Google Patents.

- (n.d.). Novel synthesis path of trimetazidine hydrochloride. Google Patents.

- (n.d.). Preparation methods of methyl-D3-amine and salts thereof. Google Patents.

-

Accela ChemBio Inc. (n.d.). 93183-15-4,N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'. Retrieved from [Link]

-

Domainex. (2022). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 3. 132771-10-9 | this compound - Capot Chemical [capotchem.com]

- 4. 10-F468004 - nn3-trimethylazetidin-3-amine-hcl [cymitquimica.com]

- 5. Buy Online - this compound - 97%, high purity , CAS No.132771-10-9 - We Deliver Worldwide [allschoolabs.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Motif - A Rising Star in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can confer improved pharmacological properties upon drug candidates. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of lead compounds. This guide focuses on a specific, yet underexplored, member of this class: N,N,3-trimethylazetidin-3-amine hydrochloride (CAS 132771-10-9), a promising building block for the synthesis of novel therapeutics. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of azetidine chemistry and analogous structures to provide a comprehensive technical overview for researchers in the field.

Part 1: Physicochemical and Structural Characteristics

This compound is a salt, which typically enhances the stability and solubility of the parent amine. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132771-10-9 | [] |

| Molecular Formula | C₆H₁₅ClN₂ | [] |

| Molecular Weight | 150.65 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | ≥95% (typical) | [2] |

| InChI Key | MKRHDBKTGMBWHU-UHFFFAOYSA-N | [2] |

The structure features a central azetidine ring substituted at the 3-position with both a methyl group and a dimethylamino group. This quaternary center introduces a significant steric presence and influences the overall conformation of the ring. The hydrochloride salt form protonates one of the nitrogen atoms, likely the more basic dimethylamino group, enhancing its water solubility.

Part 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted azetidines and the N,N-dimethylation of primary amines.

Proposed Synthetic Pathway

A logical approach would involve a two-step process starting from a suitable precursor, such as 3-amino-3-methylazetidine.

Step 1: Synthesis of 3-amino-3-methylazetidine (Hypothetical)

The synthesis of the key intermediate, 3-amino-3-methylazetidine, is a critical first step. While not explicitly detailed for this specific compound, analogous syntheses of 3-aminoazetidines have been reported and can be adapted. A potential route is outlined below:

Caption: Hypothetical synthesis of 3-amino-3-methylazetidine.

Step 2: N,N-Dimethylation of 3-amino-3-methylazetidine

Once the primary amine is obtained, a variety of methods can be employed for its exhaustive methylation to the corresponding tertiary amine. Reductive amination using formaldehyde is a common and efficient method.[3][4]

Caption: N,N-Dimethylation and salt formation.

Hypothetical Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

The following is a generalized protocol based on the Eschweiler-Clarke reaction for the N,N-dimethylation of a primary amine. This should be adapted and optimized for the specific substrate.

-

Reaction Setup: To a stirred solution of 3-amino-3-methylazetidine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq) dropwise at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 90-100 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and made alkaline (pH > 10) by the careful addition of a saturated aqueous solution of sodium hydroxide.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude N,N,3-trimethylazetidin-3-amine can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrogen chloride in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Characterization

Due to the absence of specific published spectral data, the following are predicted characteristic signals based on the structure and data from analogous compounds.

-

¹H NMR: Protons on the azetidine ring would likely appear as multiplets in the 2.5-4.0 ppm region. The N-methyl protons would be a singlet around 2.2-2.5 ppm, and the C-methyl protons would be a singlet at a higher field, likely 1.0-1.5 ppm.

-

¹³C NMR: The quaternary carbon at the 3-position would be expected in the 50-60 ppm range. The azetidine ring carbons would appear between 40 and 60 ppm. The N-methyl carbons would be in the 40-50 ppm range, and the C-methyl carbon would be at a higher field.

-

Mass Spectrometry (ESI+): The parent ion of the free base (M+H)⁺ would be expected at m/z 115.12.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.

Role as a Bioisostere

The gem-dimethylamino and methyl-substituted azetidine core can serve as a bioisosteric replacement for other commonly used motifs in medicinal chemistry, such as piperidines, pyrrolidines, or even acyclic linkers. This substitution can lead to:

-

Improved Physicochemical Properties: The compact and polar nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving pharmacokinetic profiles.

-

Enhanced Metabolic Stability: The quaternary carbon at the 3-position can block potential sites of metabolism, leading to a longer half-life of the drug molecule.

-

Novel Exit Vectors: The nitrogen atom of the azetidine ring and the exocyclic dimethylamino group provide two distinct points for further functionalization, allowing for the exploration of new chemical space and optimization of binding interactions with biological targets.

Potential Therapeutic Areas

While no specific therapeutic applications have been reported for compounds directly derived from this compound, the broader class of substituted azetidines has shown promise in a variety of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The ability of small, polar molecules to cross the blood-brain barrier makes azetidine derivatives interesting candidates for CNS-active drugs.

-

Oncology: The rigid azetidine scaffold can be used to design potent and selective enzyme inhibitors.

-

Infectious Diseases: Azetidine-containing compounds have been explored as novel antibacterial and antiviral agents.

Part 4: Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for medicinal chemists. Its unique structural and physicochemical properties offer the potential to overcome common challenges in drug design, such as poor solubility and metabolic instability. While the lack of specific published data necessitates a reliance on analogous structures and established synthetic methodologies, the potential benefits of incorporating this scaffold into novel drug candidates are significant. Further research into the synthesis, characterization, and application of this and related 3,3-disubstituted azetidines is warranted and is likely to yield exciting new discoveries in the field of drug development. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

- Li, H., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22935–22944.

- Senthamarai, T., et al. (2018). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 24(1), 58-63.

- Google Patents. (2019). Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. CN110563591A.

-

PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. Retrieved from [Link]

- Google Patents. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. US4822895A.

- Google Patents. (2000). Synthesis of azetidine derivatives. WO2000063168A1.

- Mandal, S., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Google Patents. (2013). Novel synthesis path of trimetazidine hydrochloride. CN102993122A.

- Google Patents. (2014). Preparation methods of methyl-D3-amine and salts thereof. US8748666B2.

-

European Patent Office. (2023). COMPOUNDS AS NEURONAL HISTAMINE RECEPTOR-3 ANTAGONISTS AND USES THEREOF. EP3856719B1. Retrieved from [Link]

- Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. US20080312205A1.

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.

- Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 243-282.

Sources

N,N,3-trimethylazetidin-3-amine hydrochloride molecular weight

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a substituted azetidine compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical and pharmacokinetic properties to molecules, making it a valuable motif in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the molecular and physical properties of this compound, discusses its synthesis and characterization, and explores its potential applications in research and development.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are a class of saturated four-membered heterocyclic amines that have garnered significant attention in contemporary medicinal chemistry.[4] Their inherent ring strain and constrained geometry offer a unique three-dimensional structure that can enhance binding affinity to biological targets.[2] The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced pharmacokinetic profiles.[1][2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, highlighting the therapeutic potential of this scaffold.[1][2]

This compound is a specific derivative that provides a synthetically accessible building block for the development of more complex molecules. Its amine functionality and chiral center at the C3 position offer opportunities for diverse chemical modifications and the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C6H15ClN2 | [] |

| Molecular Weight | 150.65 g/mol | [6] |

| Alternate Molecular Weight | 150.09 g/mol | [] |

| CAS Number | 132771-10-9 | [7] |

| Appearance | White to slightly yellow crystalline powder (typical for similar amine hydrochlorides) | [8] |

| Solubility | Expected to be soluble in water and polar organic solvents | [9] |

Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights (150.65 g/mol vs. 150.09 g/mol ) is likely due to differences in calculation methods or the use of isotopic masses. For practical laboratory purposes, both values are acceptable for calculating molar equivalents. The molecular weight calculated from the formula C6H14N2.HCl using standard atomic weights is approximately 150.65 g/mol .

Synthesis and Purification

A common strategy involves the cyclization of a suitably substituted propane derivative. The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.[9]

Caption: Conceptual workflow for the synthesis of this compound.

General Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization is a common method for purifying crystalline solids like amine hydrochlorides.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice for hydrochloride salts is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the methyl groups and the protons on the azetidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR will provide information on the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the free base (C6H14N2) after the loss of HCl.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A single, sharp peak is indicative of a pure sample.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as N-H stretches from the hydrochloride salt and C-N bonds.

Applications in Research and Drug Discovery

The unique structural features of the azetidine ring make it a desirable scaffold in drug discovery.[1][2][3] this compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Caption: The role of the azetidine scaffold in the drug discovery process.

The presence of a primary amine and a tertiary amine within the this compound structure allows for a variety of chemical transformations. The primary amine can be readily functionalized to introduce different pharmacophores, while the tertiary amine can influence the basicity and overall polarity of the molecule.

Potential therapeutic areas where azetidine-containing compounds have shown promise include:

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related amine hydrochlorides can be irritants.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its azetidine core offers a unique structural and physicochemical profile that can be leveraged to design novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in a research setting.

References

- Azetidines in medicinal chemistry: emerging applic

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.

- N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL. CymitQuimica.

- CAS 132771-10-9 this compound. BOC Sciences.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Azetidines of pharmacological interest. PubMed.

- N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361. PubChem.

- 935670-07-8 | N,N-Dimethylazetidin-3-amine hydrochloride. Ambeed.com.

- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Sigma-Aldrich.

- trimethylamine hydrochloride. Organic Syntheses Procedure.

- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

- This compound. ChemNet.

- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Manchester Organics.

- Methylamine Hydrochloride. Organic Syntheses Procedure.

- An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.

- Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Prepar

- 1521828-13-6|N-Methylazetidin-3-amine hydrochloride. BLD Pharm.

- CAS 133891-76-6 N,N,3-Trimethylazetidin-3-amine dihydrochloride. BOC Sciences.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10-F468004 - nn3-trimethylazetidin-3-amine-hcl [cymitquimica.com]

- 7. This compound | 132771-10-9 [chemnet.com]

- 8. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

N,N,3-trimethylazetidin-3-amine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N,N,3-trimethylazetidin-3-amine Hydrochloride

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a functionalized azetidine with potential applications as a building block in drug discovery. We present a robust, multi-step synthetic route starting from commercially available precursors, followed by a detailed protocol for structural confirmation and purity assessment using a suite of analytical techniques, including NMR, IR, and mass spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound approach to this class of compounds.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is not explicitly detailed in readily available literature. Therefore, a robust synthetic plan must be devised based on established principles of organic chemistry. The core of our strategy is a nucleophilic substitution on a protected azetidine precursor.

Causality of Strategic Choice: A direct approach is often complicated by the reactivity of the azetidine ring itself. Our retrosynthetic analysis identifies 3-methylazetidin-3-ol as a key starting intermediate.[1] This precursor contains the required C3-methyl group and a hydroxyl moiety that can be chemically activated for substitution. The N-H of the azetidine ring must be protected to prevent self-reaction and direct the substitution to the C3 position. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions, which can be coupled with the final hydrochloride salt formation.

Below is the logical flow of the retrosynthetic pathway.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols: A Step-by-Step Synthesis

This section details the forward synthesis, a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Overall Synthetic Workflow

The synthesis proceeds through four distinct stages: protection of the azetidine nitrogen, activation of the tertiary alcohol, nucleophilic substitution with dimethylamine, and simultaneous deprotection and salt formation.

Caption: Forward synthesis workflow diagram.

Step-by-Step Methodology

Materials & Reagents

| Reagent | CAS No. | Supplier Recommendation | Purity |

| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | Sigma-Aldrich, Ambeed | >97% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | Sigma-Aldrich | >98% |

| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | >99.5% |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Sigma-Aldrich | >99.5% |

| Dimethylamine solution (2M in THF) | 124-40-3 | Sigma-Aldrich | 2M |

| Hydrochloric acid (4M in 1,4-Dioxane) | 7647-01-0 | Sigma-Aldrich | 4M |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich | >99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | HPLC Grade |

| Saturated aq. NaHCO₃ solution | 144-55-8 | Lab-prepared | N/A |

| Brine | N/A | Lab-prepared | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | N/A |

Protocol 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

-

Preparation: To a suspension of 3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirring mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford 1-Boc-3-methylazetidin-3-ol as a solid or oil.

Protocol 2: Synthesis of 1-Boc-3-methylazetidin-3-yl methanesulfonate

-

Preparation: Dissolve 1-Boc-3-methylazetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool to 0 °C under nitrogen.

-

Activation: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Dilute with DCM and wash sequentially with cold water, saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C). The resulting mesylate is often unstable and should be used immediately in the next step without further purification.

Protocol 3: Synthesis of tert-butyl 3-(dimethylamino)-3-methylazetidine-1-carboxylate

-

Preparation: Dissolve the crude mesylate from the previous step in THF (approx. 0.2 M).

-

Substitution: Add dimethylamine solution (2.0 M in THF, 3.0 eq) to the mixture at room temperature.

-

Reaction: Seal the reaction vessel and heat to 50-60 °C for 12-18 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, gradient of DCM/Methanol) to yield the Boc-protected target amine.

Protocol 4: Synthesis of this compound

-

Deprotection/Salt Formation: Dissolve the purified product from Protocol 3 (1.0 eq) in a minimal amount of ethyl acetate or methanol.

-

Acidification: Add hydrochloric acid (4.0 M in 1,4-dioxane, 2.0-3.0 eq) dropwise with vigorous stirring at 0 °C.

-

Precipitation: A precipitate should form. Continue stirring at 0 °C for 30 minutes, then allow to stand for 1 hour.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, this compound.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following protocols form a self-validating system for quality control.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Data & Interpretation:

-

¹H NMR: The proton spectrum provides the primary structural fingerprint. The hydrochloride salt will feature a protonated azetidine nitrogen.

-

Rationale: The symmetry of the substituents at C3 simplifies the spectrum. The azetidine ring protons at C2 and C4 are diastereotopic and will appear as distinct multiplets. The presence of the N-H protons (as NH₂⁺) will be confirmed by a broad signal that disappears upon a D₂O exchange experiment.

-

| Predicted ¹H NMR Data (400 MHz, D₂O) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 4.2 - 4.5 | (m, 4H) Azetidine CH₂ (C2-H, C4-H) |

| ~ 3.0 | (s, 6H) N(CH₃)₂ |

| ~ 1.8 | (s, 3H) C3-CH₃ |

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Rationale: The number of unique carbon signals should match the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.

-

| Predicted ¹³C NMR Data (101 MHz, D₂O) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 65.0 | C3 (Quaternary) |

| ~ 58.0 | Azetidine CH₂ (C2, C4) |

| ~ 42.0 | N(CH₃)₂ |

| ~ 20.0 | C3-CH₃ |

Infrared (IR) Spectroscopy

Protocol: Acquire a spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory for the solid sample.

Expected Data & Interpretation:

-

Rationale: The IR spectrum is particularly useful for identifying the presence of the ammonium salt functionality, which is a key feature of the hydrochloride product.[2] The absence of a sharp N-H stretch around 3300 cm⁻¹ and the presence of a very broad ammonium stretch distinguishes the salt from its free base.[3]

| Key IR Absorption Frequencies | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3000 - 2700 (very broad) | N-H stretch (from R₂NH₂⁺ moiety of the azetidine ring) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| ~1600 | N-H bend (ammonium scissoring) |

| ~1470 | C-H bend (methyl/methylene) |

| 1200 - 1000 | C-N stretch |

Mass Spectrometry (MS)

Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode.

Expected Data & Interpretation:

-

Rationale: HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition of the molecule. The observed mass corresponds to the protonated free base [M+H]⁺.

| High-Resolution Mass Spectrometry (HRMS-ESI) | |

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₆H₁₄N₂ |

| Exact Mass (Free Base) | 114.1157 |

| Observed Ion [M+H]⁺ | 115.1235 |

Elemental Analysis

Protocol: Submit a pure, dry sample (~2-5 mg) for combustion analysis to determine the weight percentages of Carbon, Hydrogen, and Nitrogen. Chloride content can be determined by titration or ion chromatography.

Expected Data & Interpretation:

-

Rationale: This analysis provides a quantitative measure of the compound's purity and confirms its empirical formula as the hydrochloride salt.

| Elemental Analysis for C₆H₁₅ClN₂ | | | :--- | :--- | :--- | | Element | Theoretical % | Acceptable Range | | Carbon (C) | 47.84 | 47.44 - 48.24 | | Hydrogen (H) | 10.04 | 9.64 - 10.44 | | Nitrogen (N) | 18.59 | 18.19 - 18.99 | | Chlorine (Cl) | 23.53 | 23.13 - 23.93 |

Discussion and Field Insights

Synthetic Challenges: The primary challenge in this synthesis is the stability of the mesylate intermediate. It is susceptible to decomposition and should be generated and consumed in situ or used promptly after a rapid work-up at low temperatures. In the final step, the choice of solvent for precipitation is critical; diethyl ether is often used as an anti-solvent to maximize the recovery of the polar hydrochloride salt.

Trustworthiness of Protocols: The multi-step nature of this guide provides inherent validation. For instance, the successful characterization of the Boc-protected amine (Intermediate 3) confirms the efficacy of the nucleophilic substitution. Similarly, the dramatic shift in the IR spectrum from a secondary amine N-H stretch (in intermediates) to the broad ammonium band in the final product provides unequivocal evidence of successful deprotection and salt formation.

Authoritative Grounding: The synthetic transformations employed—Boc protection, mesylation, nucleophilic substitution, and acid-mediated deprotection—are fundamental and well-documented procedures in organic synthesis.[4][5] The characterization data are interpreted based on established spectroscopic principles for amine salts.[2]

Conclusion

This guide provides a detailed and logically structured methodology for the synthesis and characterization of this compound. By following the step-by-step protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical building block. The emphasis on the rationale behind experimental choices and the integration of self-validating checkpoints ensures a high degree of scientific integrity and reproducibility, empowering professionals in the field of drug discovery and development.

References

-

PubChem. N,N-dimethylazetidin-3-amine hydrochloride. [Link]

-

Organic Syntheses. "AZETIDINE". [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]

-

Organic Chemistry Portal. Synthesis of azetidines. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of N,N,3-Trimethylazetidin-3-amine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectral data for N,N,3-trimethylazetidin-3-amine hydrochloride (CAS No: 132771-10-9), a substituted azetidine of interest in medicinal chemistry and synthetic applications.[] As a quaternized amine, its unique structural features, including a strained four-membered ring and a tertiary amine substituent, give rise to a distinct spectroscopic fingerprint. This document serves as a key reference for researchers and drug development professionals, detailing the methodologies and expert interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and the integration of multi-technique data for unequivocal structure confirmation are emphasized throughout.

Introduction and Molecular Overview

This compound is a member of the azetidine class of heterocycles. Azetidines are saturated four-membered rings containing a nitrogen atom, and their derivatives are prevalent scaffolds in pharmaceuticals due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] The title compound features a gem-disubstituted carbon at the 3-position, bearing both a methyl and a dimethylamino group. The hydrochloride salt form enhances stability and water solubility, making it amenable to biological screening and formulation.

Accurate structural confirmation is the bedrock of chemical research and development. This guide systematically deciphers the information encoded within the molecule's interaction with various electromagnetic frequencies and energetic conditions, providing a validated protocol for its identification.

The molecular formula for the salt is C₆H₁₄N₂·HCl, with a corresponding molecular weight of approximately 150.65 g/mol .[][3]

Molecular Structure Diagram

The fundamental structure, upon which all subsequent spectral interpretation is based, is presented below. The protonation of the azetidine nitrogen is the thermodynamically favored state.

Caption: Structure of N,N,3-trimethylazetidin-3-amine cation with its hydrochloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For hydrochloride salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents of choice. D₂O offers simplicity but can result in the exchange and subsequent invisibility of labile protons (like N-H), whereas DMSO-d₆ will typically show all protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans to ensure a good signal-to-noise ratio.

¹H NMR Data Interpretation

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. Based on the molecular structure, we can predict the following signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C3-CH₃ | ~1.5 - 1.8 | Singlet (s) | 3H | A methyl group on a quaternary carbon adjacent to a nitrogen. Shielded environment. |

| N(CH₃ )₂ | ~2.8 - 3.1 | Singlet (s) | 6H | Two equivalent methyl groups on a tertiary amine. Deshielded by the nitrogen atom. |

| Azetidine CH₂ (C2 & C4) | ~3.8 - 4.2 | Singlet (s) or AB quartet | 4H | Protons on carbons adjacent to the protonated ring nitrogen (N⁺-H). Highly deshielded. May appear as a single peak if magnetically equivalent or a more complex pattern if not. |

| Azetidine N⁺-H | ~9.0 - 11.0 | Broad Singlet (br s) | 1H | Acidic proton on the positively charged nitrogen. Its broadness is due to quadrupole broadening and potential chemical exchange. |

Note: The exact chemical shifts can vary based on solvent and sample concentration. The assignments are based on established principles of NMR spectroscopy and data from analogous structures.

¹³C NMR Data Interpretation

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and their electronic nature.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3-C H₃ | ~20 - 25 | Typical range for an aliphatic methyl group on a quaternary carbon. |

| N(C H₃)₂ | ~45 - 50 | Aliphatic carbons directly attached to a nitrogen atom. Data for trimethylamine shows a shift around 47.5 ppm.[4] |

| Azetidine C H₂ (C2 & C4) | ~55 - 60 | Carbons adjacent to a protonated amine nitrogen are significantly deshielded. |

| Quaternary Carbon (C 3) | ~65 - 75 | A quaternary carbon atom bonded to one carbon and three nitrogen atoms (one ring, two from the dimethylamino group). This complex environment leads to a significant downfield shift. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data, which acts as a "fingerprint" for the molecule's structure. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

MS Data Interpretation

In the ESI source, the salt dissociates, and the cationic portion, [C₆H₁₄N₂H]⁺, is detected. The molecular weight of the free base (C₆H₁₄N₂) is ~114.12 Da.

-

Parent Ion: The expected base peak will be the protonated molecule (the cation itself), [M+H]⁺, at m/z ≈ 115.12 .

-

Fragmentation Analysis: The parent ion can undergo fragmentation in the mass spectrometer, providing structural clues. Key fragmentations are predicted based on the stability of the resulting ions.

| Observed m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 115.12 | [C₆H₁₅N₂]⁺ | - | Parent Ion (M+H)⁺ |

| 100.09 | [C₅H₁₂N₂]⁺ | CH₃ (15.03 Da) | Loss of the C3-methyl group. |

| 71.07 | [C₄H₉N]⁺ | (CH₃)₂N (44.05 Da) | Cleavage of the C-N bond, losing the dimethylamino group. |

| 58.07 | [C₃H₈N]⁺ | C₃H₇N (57.05 Da) | α-cleavage next to the ring nitrogen, leading to the stable [CH₂=N(CH₃)₂]⁺ ion. This is a very common fragment for N,N-dimethyl groups.[5] |

Fragmentation Pathway Diagram

Sources

- 2. researchgate.net [researchgate.net]

- 3. 10-F468004 - nn3-trimethylazetidin-3-amine-hcl [cymitquimica.com]

- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of N,N,3-trimethylazetidin-3-amine hydrochloride in Organic Solvents

Executive Summary: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of N,N,3-trimethylazetidin-3-amine hydrochloride, a substituted azetidine salt. Given the limited public data on this specific molecule[1][], this document provides a foundational theoretical framework and a robust experimental protocol to empower researchers to determine its solubility profile in a range of common organic solvents. We delve into the thermodynamic principles governing the dissolution of ionic salts in non-aqueous media and present a validated, step-by-step methodology for accurate solubility measurement.

Introduction: The Physicochemical Challenge

This compound is an organic salt with the molecular formula C₆H₁₄N₂·HCl and a molecular weight of approximately 150.65 g/mol [1][]. As the hydrochloride salt of a tertiary amine, it exists as an ionic compound, specifically a substituted ammonium chloride. This structure presents a fundamental challenge for dissolution in organic solvents.

The core principle of solubility, often simplified to "like dissolves like," highlights the disparity between the highly polar, ionic nature of the salt and the predominantly non-polar or moderately polar character of most organic solvents[3]. The dissolution process is a thermodynamic balance between the energy required to break the salt's crystal lattice structure and the energy released upon solvation of the resulting ions by solvent molecules[4][5]. For organic solvents, which typically possess lower dielectric constants and a reduced capacity for ion stabilization compared to water, this balance is often unfavorable, leading to poor solubility. Understanding and quantifying this solubility is paramount for process chemists designing synthetic routes and for formulation scientists developing stable, bioavailable drug products[6][7].

Theoretical Framework: Key Factors Governing Solubility

The dissolution of an ionic compound like this compound in any solvent is governed by the Gibbs free energy of dissolution (ΔGdissolution), which integrates enthalpy (ΔH) and entropy (ΔS) changes[5]. A spontaneous process (dissolution) is favored by a negative ΔGdissolution. This is dictated by the competition between two primary energetic factors:

-

Lattice Energy (ΔHlattice): This is the energy required to overcome the strong electrostatic forces holding the trimethylazetidinium cation and the chloride anion together in the solid crystal lattice. This is an endothermic process (energy input is required)[5][8]. The magnitude of the lattice energy is influenced by the size of the ions and their charge[8].

-

Solvation Energy (ΔHsolvation): This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules. This is an exothermic process[9]. In polar organic solvents, this interaction can occur through ion-dipole forces. In protic solvents (e.g., alcohols), hydrogen bonding can also play a significant role[3][10].

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy[8]. In most organic solvents, the solvation energy is significantly lower than in water, presenting a major hurdle to solubility.

Several solvent properties are critical in determining their capacity to dissolve an amine hydrochloride:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the separated ions from each other, preventing them from recombining and precipitating out of solution[10].

-

Hydrogen Bonding Capability: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., acetonitrile, DMSO) can act as hydrogen bond acceptors[3].

-

Molecular Size: Smaller solvent molecules can often pack more effectively around the ions, leading to better solvation[11].

The interplay of these factors is visualized in the diagram below.

Sources

- 1. 10-F468004 - nn3-trimethylazetidin-3-amine-hcl [cymitquimica.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. webassign.net [webassign.net]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. quora.com [quora.com]

- 9. webassign.net [webassign.net]

- 10. pearsoncanada.ca [pearsoncanada.ca]

- 11. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

Stability and storage of N,N,3-trimethylazetidin-3-amine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of N,N,3-trimethylazetidin-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound. Synthesizing principles from organic chemistry, pharmaceutical salt stability, and safety data for analogous structures, this document is intended for researchers, scientists, and drug development professionals. It delves into the inherent structural liabilities of the molecule—the strained azetidine ring and the tertiary amine—and explains how its formulation as a hydrochloride salt mitigates some of these risks while introducing others. Potential degradation pathways are outlined, and detailed protocols for stability assessment and handling are provided to ensure the integrity of the compound in a research and development setting.

Introduction and Molecular Profile

This compound is a small molecule featuring a four-membered azetidine ring, a structural motif of increasing interest in medicinal chemistry.[1][2] Its utility as a building block or a pharmacologically active compound is intrinsically linked to its chemical stability. The molecule's structure presents a confluence of stability-influencing features:

-

Azetidine Ring: This four-membered heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger, less-strained rings like pyrrolidine.[2]

-

Tertiary Amine: The tertiary amine is a site for potential oxidation and N-dealkylation, common metabolic and chemical degradation pathways.[3][4]

-

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceuticals to improve a compound's solubility, crystallinity, and stability.[5][6][7][8] By protonating the basic amine, the salt form reduces the amine's susceptibility to oxidative degradation.[6]

Understanding the interplay of these features is critical for predicting the compound's behavior under various experimental and storage conditions.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, the following table summarizes key properties gathered from chemical suppliers and computational databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂·HCl | BOC Sciences[] |

| Molecular Weight | 150.09 g/mol | BOC Sciences[] |

| IUPAC Name | N,N,3-trimethylazetidin-3-amine;hydrochloride | BOC Sciences[] |

| CAS Number | 132771-10-9 | BOC Sciences[] |

| Physical Form | Solid, Crystal - Powder (Typical for similar salts) | TCI AMERICA[10], TCI Chemicals[11] |

| Purity | ≥95.0% - ≥97.0% (Varies by supplier) | CymitQuimica[12], BOC Sciences[] |

Comprehensive Stability Profile

The overall stability of this compound is a function of its constituent parts. A robust understanding requires considering the vulnerabilities of the azetidine ring, the tertiary amine, and the hydrochloride salt itself.

Inherent Structural Liabilities and Degradation Pathways

Several degradation pathways are plausible based on the molecule's structure. The presence of acidic or basic conditions, heat, light, and oxidizing agents can initiate these transformations.

Caption: Plausible degradation pathways for N,N,3-trimethylazetidin-3-amine HCl.

-

Azetidine Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack, a process that can be catalyzed by acid.[1][13] This can lead to the formation of acyclic amino alcohol derivatives. This pathway is a critical consideration in acidic aqueous solutions or during formulation with acidic excipients.

-

N-Dealkylation: Tertiary amines can undergo N-dealkylation to form secondary and primary amines.[4] This process can be initiated by oxidative stress or certain catalysts.

-

Oxidation: The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. While the protonation of the amine in the hydrochloride salt form provides significant protection against this pathway, it is not entirely precluded, especially under strong oxidative conditions.[6]

-

Salt Disproportionation: In the solid state, particularly in the presence of moisture or basic excipients, the hydrochloride salt can disproportionate, reverting to the volatile, and potentially less stable, free base and hydrochloric acid.[14]

Key Factors Influencing Stability

Control over the following environmental factors is paramount to preserving the integrity of the compound.

-

Temperature: Elevated temperatures accelerate all potential degradation reactions. Storage should be in a cool environment.[10][15]

-

pH (in solution): The compound's stability in solution is highly pH-dependent. Low pH can accelerate acid-mediated ring-opening[1], while high pH will deprotonate the amine, forming the free base which is more susceptible to oxidation.

-

Moisture and Humidity: Water can act as a nucleophile for hydrolytic ring-opening and is a key facilitator of salt disproportionation in the solid state.[14] Therefore, the compound should be stored in a dry environment with the container tightly sealed.

-

Light: As with many complex organic molecules, exposure to UV or visible light can provide the energy to initiate degradation (photolysis). Storage in a dark place or in amber vials is a mandatory precaution.[10]

-

Atmosphere: To mitigate the risks of oxidation and N-dealkylation, storage under an inert atmosphere (e.g., nitrogen or argon) is the gold standard, especially for long-term storage.[11]

Recommended Storage and Handling Protocol

Adherence to a strict storage protocol is the most effective strategy for ensuring the long-term stability and usability of this compound.

Caption: Logical workflow for the optimal storage of the compound upon receipt.

Summary of Storage Conditions:

-

Temperature: For short-term storage (<3 months), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable to minimize all kinetic degradation processes.

-

Container: Use a tightly sealed, airtight container, such as an amber glass vial with a PTFE-lined cap, to protect from light and moisture.[10]

-

Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is strongly advised.[11]

-

Location: Store in a cool, dark, and dry place away from incompatible materials.[10]

Handling and Incompatibilities:

-

Handle the compound in a well-ventilated area or fume hood.

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule. This protocol provides a self-validating system by exposing the compound to a range of accelerated conditions.

Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Aliquotting: Distribute the stock solution into six separate, appropriately labeled vials for each stress condition.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined time (e.g., 24, 48 hours).

-

Base Hydrolysis: Add 0.1 M sodium hydroxide. Incubate at 60°C for a predetermined time.

-

Oxidation: Add 3% hydrogen peroxide. Keep at room temperature, protected from light, for a predetermined time.

-

Thermal Stress: Incubate one vial of the stock solution at 80°C, protected from light.

-

Photolytic Stress: Expose one vial of the stock solution to a light source according to ICH Q1B guidelines for photostability testing.

-

Control: Keep one vial of the stock solution at 4°C, protected from light.

-

-

Sample Quenching and Preparation: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including the control, to an appropriate concentration for analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) detector. This allows for the separation of the parent compound from any degradation products and provides mass information for their identification.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. Use the mass spectral data to propose structures for the degradants, confirming the pathways outlined in Section 3.1.

Conclusion

This compound is a molecule with inherent stability risks associated with its strained azetidine ring and tertiary amine functionality. However, its formulation as a hydrochloride salt provides significant protection and improves its handling characteristics. The key to maintaining its integrity lies in the stringent control of its environment. By minimizing exposure to heat, light, moisture, and atmospheric oxygen, and by understanding its potential degradation pathways, researchers can confidently utilize this compound in their work. The implementation of the storage protocols and stability testing methodologies described in this guide will ensure the reliability and reproducibility of experimental results.

References

-

Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

-

Selvam, P. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. LinkedIn. [Link]

-

Televic. (2025). Hydrochloric Acid Stability Requirements in Development Phases. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]

-

Pace, C. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

Pace, C. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

-

Li, S., & Chen, T. (2016). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

-

Cernijenko, A., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10313079, Trimethylamine Hydrochloride. [Link]

-

MDPI. (2023). An Overview of Degradation Strategies for Amitriptyline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23090361, N,N-dimethylazetidin-3-amine hydrochloride. [Link]

-

ResearchGate. (2017). Degradation of Tertiary Alkylamines during Chlorination/Chloramination. [Link]

-

ChemBK. Trimethylamine hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6364545, Methylamine hydrochloride. [Link]

-

Al-Hadedi, A. A. M., & Mohamed, S. K. (2022). N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]

-

NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaoffer.com [pharmaoffer.com]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 10-F468004 - nn3-trimethylazetidin-3-amine-hcl [cymitquimica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

Discovery and history of N,N,3-trimethylazetidin-3-amine hydrochloride

An In-Depth Technical Guide on the Synthesis and Chemical Profile of N,N,3-trimethylazetidin-3-amine hydrochloride

Foreword for the Research Professional